

# H-Arg-Lys-OH: A Physicochemical and Biological Profile for Researchers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **H-Arg-Lys-OH**

Cat. No.: **B1472536**

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## An In-depth Technical Guide

The dipeptide **H-Arg-Lys-OH**, composed of L-arginine and L-lysine, is a molecule of significant interest in various research domains due to the unique properties of its constituent basic amino acids. This document provides a comprehensive overview of the physicochemical properties, stability, and known biological signaling involvement of **H-Arg-Lys-OH**, tailored for researchers, scientists, and professionals in drug development.

## Core Physicochemical Properties

**H-Arg-Lys-OH** is classified as a dipeptide, an organic compound containing exactly two alpha-amino acids joined by a peptide bond. Its structure incorporates the highly basic side chains of both arginine (a guanidinium group) and lysine (an amino group), which dictates many of its chemical characteristics.[\[1\]](#)[\[2\]](#)

## Quantitative Physicochemical Data

The following table summarizes the key computed and experimental properties of **H-Arg-Lys-OH**.

Property	Value	Source
Molecular Formula	C <sub>12</sub> H <sub>26</sub> N <sub>6</sub> O <sub>3</sub>	PubChem[3]
Molecular Weight	302.37 g/mol	PubChem[3]
Monoisotopic Mass	302.20663871 Da	PubChem
IUPAC Name	(2S)-6-amino-2-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoic acid	PubChem
Synonyms	Arginyllysine, Arg-Lys, RK dipeptide, L-arginyl-L-lysine	PubChem, FooDB
LogP (Computed)	-4.7	PubChem
pKa (Strongest Acidic)	3.82	FooDB
pKa (Strongest Basic)	12.05	FooDB
Physiological Charge	+2	FooDB
Polar Surface Area	180.34 Å <sup>2</sup>	FooDB
Hydrogen Bond Donors	7	FooDB
Hydrogen Bond Acceptors	8	FooDB
Rotatable Bond Count	11	FooDB

## Solubility Profile

The solubility of a peptide is largely determined by its polarity and isoelectric point (pI). The pI is the pH at which the molecule carries no net electrical charge, and solubility is typically at its minimum at this point.

For **H-Arg-Lys-OH**, which contains two basic residues (Arg, Lys), an N-terminal amino group, and one acidic C-terminal carboxyl group, the peptide is decidedly basic. The pI can be estimated by averaging the pKa values of the two most basic functional groups: the arginine

side chain ( $pK_a \sim 12.5$ ) and the lysine side chain ( $pK_a \sim 10.5$ ). This results in a high theoretical  $pI$ , suggesting that its net charge is positive over a wide pH range.

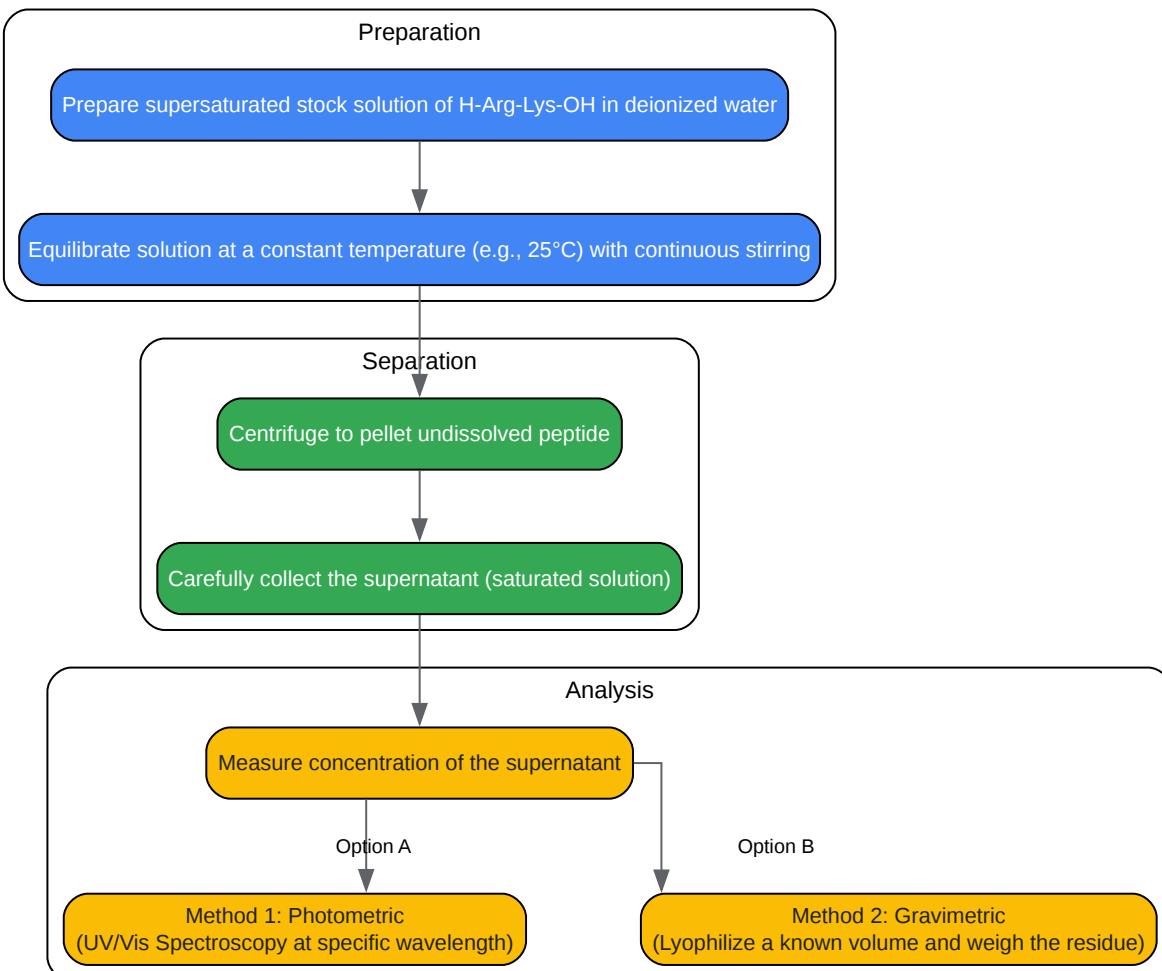
#### Solubility Guidelines:

- **Aqueous Solutions:** Due to the presence of two highly hydrophilic and basic amino acids, **H-Arg-Lys-OH** is expected to have good solubility in water. Always begin dissolution attempts with sterile, distilled water.
- **Acidic Conditions:** As a basic peptide, its solubility is significantly enhanced in acidic conditions. If solubility in water is limited, using a dilute acidic solution, such as 10% acetic acid, is recommended. The acidic environment ensures the amino groups are fully protonated, increasing the peptide's positive charge and its interaction with water molecules.
- **Neutral/Basic Conditions:** Solubility is expected to be lowest at a pH approaching its high isoelectric point.
- **Organic Solvents:** For peptides that are neutral or highly hydrophobic, organic solvents like DMSO, DMF, or acetonitrile are recommended. However, given the hydrophilic nature of Arg-Lys, these are generally not the first choice unless the peptide is modified or part of a larger, more hydrophobic sequence.

## Experimental Protocol: Determining Aqueous Solubility

A common approach to experimentally determine peptide solubility involves photometric or gravimetric methods with supersaturated solutions.

## Workflow for Peptide Solubility Determination

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Caption: Workflow for determining peptide solubility.

## Stability and Degradation

Peptides are susceptible to both physical and chemical degradation. Understanding these pathways is crucial for proper handling, storage, and experimental design.

#### Chemical Degradation:

- Hydrolysis: This involves the cleavage of the peptide backbone and is often catalyzed by acidic or basic conditions.
- Oxidation: Residues such as methionine, cysteine, and tryptophan are particularly susceptible to oxidation. While **H-Arg-Lys-OH** does not contain these, oxidation can still be a concern under harsh conditions.

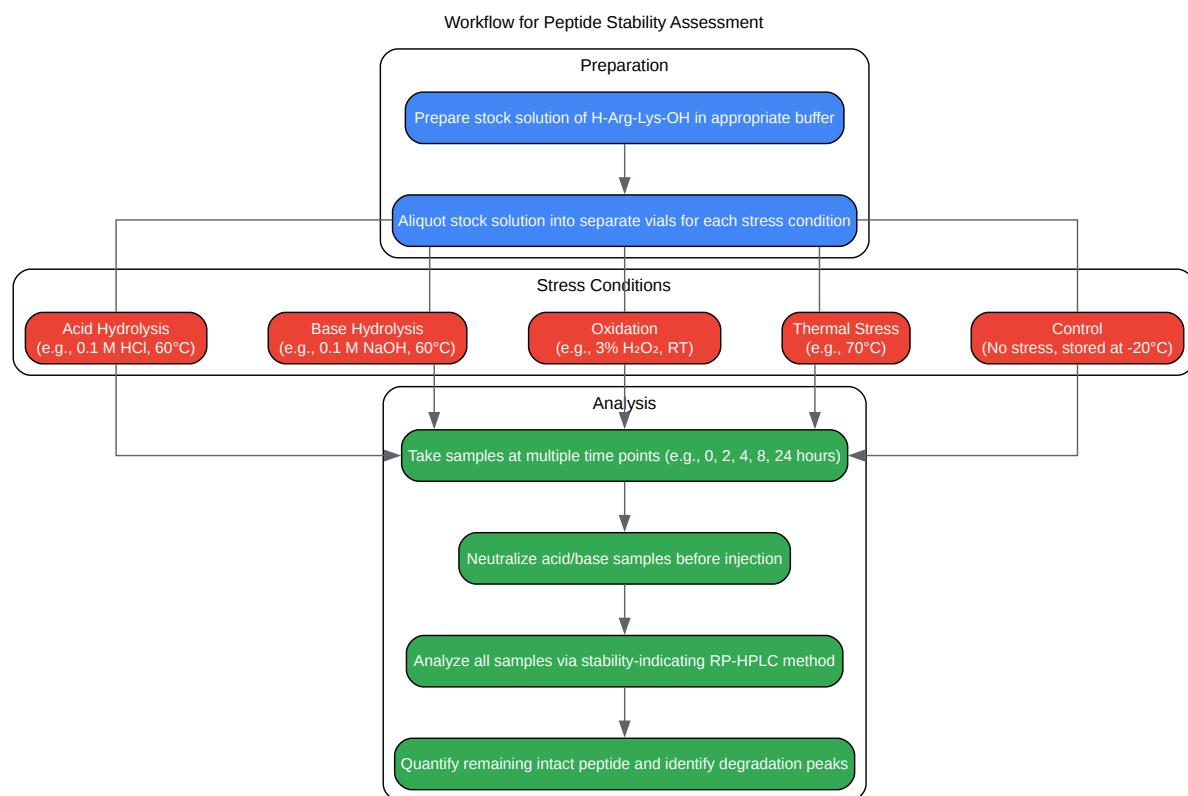
#### Physical Instability:

- Aggregation: This is a common issue where peptide molecules self-associate to form insoluble aggregates. The high hydrophilicity of arginine can potentially reduce this tendency.

Storage Recommendations: To ensure long-term stability, peptides should be stored lyophilized at -20°C or -80°C. For experimental use, prepare fresh solutions and avoid repeated freeze-thaw cycles. Use sterile solutions and aseptic handling techniques to prevent microbial contamination.

## Experimental Protocol: Forced Degradation Study for Stability Assessment

Forced degradation studies are used to identify potential degradation products and determine the intrinsic stability of a peptide. This typically involves exposing the peptide to stress conditions and analyzing the outcome by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

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Caption: Workflow for assessing peptide stability via forced degradation.

## Biological Activity and Signaling Pathways

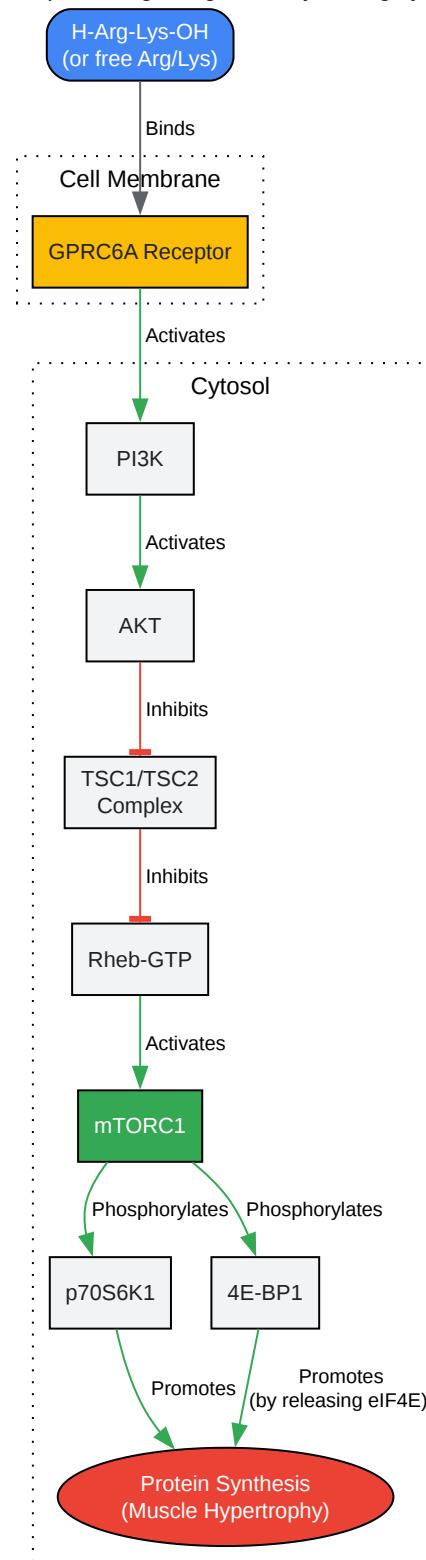
While the dipeptide **H-Arg-Lys-OH** itself is primarily studied as a metabolite, its constituent amino acids, arginine and lysine, are known to play direct roles in cellular signaling, particularly in promoting muscle growth.

Both arginine and lysine have been shown to enhance myotube hypertrophy by modulating the mechanistic target of rapamycin (mTOR) signaling pathway. This pathway is a central regulator of cell growth, proliferation, and protein synthesis. Evidence suggests that basic amino acids like arginine and lysine can activate the PI3K/AKT/mTORC1 signaling axis, potentially through the G-protein coupled receptor GPRC6A, which acts as a sensor for extracellular basic amino acids.

### GPRC6A-Mediated mTORC1 Activation

The diagram below illustrates the proposed signaling cascade initiated by extracellular arginine or lysine, leading to the stimulation of protein synthesis.

## Proposed Signaling Pathway for Arg/Lys

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Caption: Arg/Lys activate the GPRC6A/PI3K/AKT/mTORC1 pathway.

This guide provides a foundational understanding of the physicochemical and biological characteristics of **H-Arg-Lys-OH**. The data and protocols presented herein are intended to support further research and development involving this and other basic dipeptides.

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## References

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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)